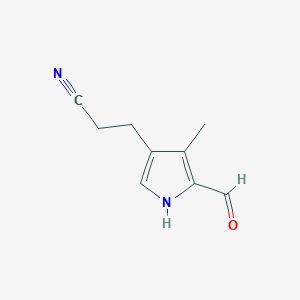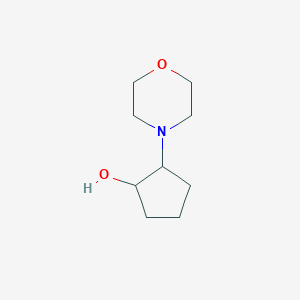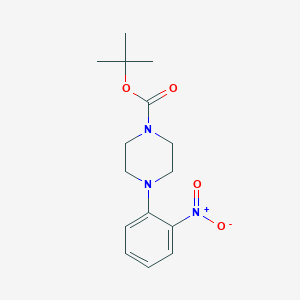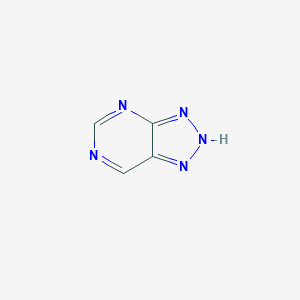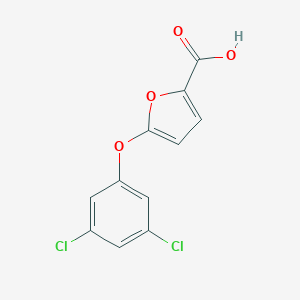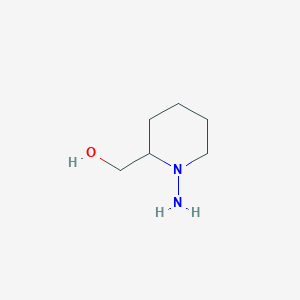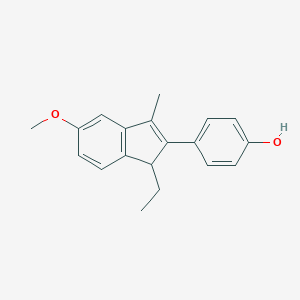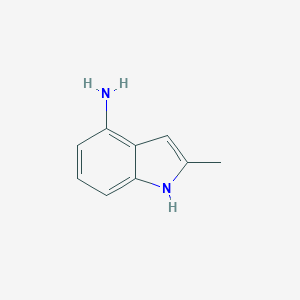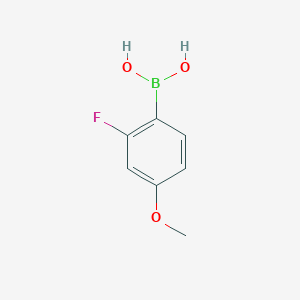
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Overview
Description
"5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride" is a compound related to furan derivatives, which are significant in various chemical syntheses and industrial applications. Its structure and properties allow for its use in creating complex molecules and materials.
Synthesis Analysis
The synthesis of furan derivatives like "5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride" often involves reactions of precursor aldehydes with reagents such as tert-butyl hypochlorite. This process is crucial for creating acid chloride derivatives which are intermediates in the production of various biofuels and polymers (Dutta, Wu, & Mascal, 2015). Additionally, compounds like "5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride" can be synthesized through methods involving Claisen condensation and subsequent reactions (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, often substituted with various functional groups that influence its reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing the structure of these compounds (Zeng, Li, & Cen, 2006).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are pivotal in synthesizing ring-fluorinated furan derivatives and other complex molecules (Fujita et al., 2018).
Scientific Research Applications
Production of Acid Chloride Derivatives
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride can be involved in the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl)furfural (CMF). These derivatives are important intermediates for producing biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Synthesis of Heterocycles
The compound plays a role in synthesizing heterocycles, including thiadiazole, oxadiazole, and triazolothiadiazole derivatives. These syntheses involve reactions with various reagents, highlighting the chemical versatility of the furan derivative (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Thermodynamic Studies
The thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids, which are structurally similar to 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, have been studied. This includes investigating their solubility and enthalpies in various solvents (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
Development of CF3-Containing N-Heterocycles
The compound is instrumental in developing trifluoromethylated N-heterocycles. This is achieved through condensations with bifunctional N-nucleophiles, signifying its potential in synthesizing complex molecular structures (Bazhin, Kudyakova, Röschenthaler, Burgart, Slepukhin, Isenov, Saloutin, & Charushin, 2015).
Arylation of Disubstituted Furans
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride contributes to the C-4 arylation of disubstituted furans via C-H bond activation. This process is important for developing atom-economic and environmentally friendly synthetic methods (Gottumukkala & Doucet, 2008).
Safety and Hazards
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The recommended safety precautions when handling this compound include rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNYUKKNWEHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379627 | |
| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
CAS RN |
175276-66-1 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175276-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



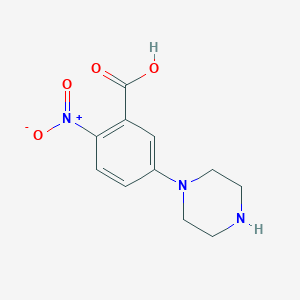
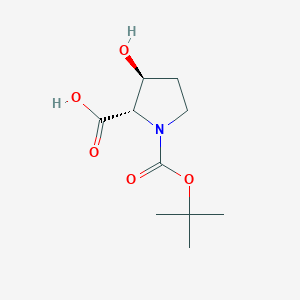
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
